1,4-Thiazepan

Übersicht

Beschreibung

1,4-Thiazepane is a heterocyclic compound that is widely used in the synthesis of organic compounds, as well as in the development of drugs and other products. It is a five-membered ring containing two nitrogen atoms, one oxygen atom and two sulfur atoms. 1,4-Thiazepane is an important building block in the synthesis of a variety of compounds, including pharmaceuticals, natural products, and industrial products. It has been used in the synthesis of a variety of compounds, including drugs, natural products, and industrial products.

Wissenschaftliche Forschungsanwendungen

Zytotoxizität in der Krebsforschung

1,4-Thiazepan wurde als Bestandteil von Verrucosamid gefunden, einem zytotoxischen Thiodepsipeptid, das aus einem marinen Actinomyceten isoliert wurde . Diese Verbindung zeigte moderate Zytotoxizität und Selektivität im NCI 60-Zelllinien-Bioassay . Die empfindlichsten Zelllinien waren MDA-MB-468 Brustkrebs mit einem LD 50 von 1,26 µM und COLO 205 Kolonadenokarzinom mit einem LD 50 von 1,4 µM .

Gold-katalysierte Synthese

1,4-Thiazepane können mit Hilfe von Goldkatalyse aus 1,3-Aminothioethern synthetisiert werden . Der Prozess besteht aus einer 7-exo-dig-Cyclisierung mit C-S-Bindungsbildung und gleichzeitiger Allyl-S-zu-C-Migration . Diese Methode ist ein leistungsfähiges Werkzeug für die Herstellung verschiedener Heterocyclen, die wertvolle Verbindungen in den Bereichen Pharma-, Agrochemie und Materialchemie sind .

Antikrebsaktivität

This compound-basierte Curcuminoide haben vielversprechende Antikrebsaktivität gezeigt . Curcumin, der Hauptbestandteil von Kurkuma (Curcuma longa), ist bekannt für sein interessantes Bioaktivitätsprofil . Die Synthese von this compound-basierten Curcuminoiden könnte die Antikrebseigenschaften von Curcumin möglicherweise verstärken .

Arzneimittelforschung

Die einzigartige Struktur von this compound, insbesondere seine beiden seltenen siebengliedrigen Ringe, macht es zu einer wertvollen Verbindung in der Arzneimittelforschung . Seine moderate Zytotoxizität und Selektivität machen es zu einem potenziellen Kandidaten für weitere Untersuchungen bei der Entwicklung neuer Medikamente .

Biosynthesewegprodukte

This compound findet sich auch in kleinen 3-Hydroxy-(Alkoxy)-Chinolinsäure-Derivaten, die Produkte desselben Biosynthesewegs zu sein scheinen . Dies deutet darauf hin, dass this compound eine Rolle bei der Biosynthese anderer Verbindungen spielen könnte .

Heterocyclische Chemie

This compound ist ein siebengliedriger Heterocyclus, der ihn im Bereich der heterocyclischen Chemie interessant macht . Heterocyclen sind wichtige Strukturelemente in vielen Naturstoffen und Arzneimitteln, und die Methoden zu ihrer Synthese, wie die goldkatalysierte Cyclisierung, die zur Synthese von 1,4-Thiazepanen verwendet wird, sind in der synthetischen Chemie von großem Interesse .

Wirkmechanismus

Target of Action

1,4-Thiazepane is a seven-membered heterocyclic compound . It is a part of the thiazepine class of compounds, which are known to interact with various targets. For instance, Diltiazem, a benzothiazepine (which contains a 1,4-thiazepane ring), is a calcium channel blocker . .

Mode of Action

This leads to vasodilation and decreased heart rate .

Biochemical Pathways

Thiazepines like diltiazem are known to affect the calcium ion transport pathway . By blocking calcium channels, they disrupt the normal flow of calcium ions, which play a crucial role in muscle contraction and nerve impulse transmission.

Result of Action

Thiazepines like diltiazem, which contain a 1,4-thiazepane ring, are known to cause vasodilation and a decrease in heart rate by blocking calcium channels .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

1,4-Thiazepane plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, 1,4-Thiazepane-containing compounds have been shown to exhibit cytotoxic properties, interacting with cellular proteins to induce apoptosis in cancer cells . These interactions often involve binding to specific sites on enzymes, leading to inhibition or activation of their catalytic activities.

Cellular Effects

1,4-Thiazepane has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 1,4-Thiazepane-containing compounds have been observed to affect breast carcinoma and colon adenocarcinoma cell lines, leading to changes in cell viability and proliferation . These effects are mediated through alterations in signaling pathways that regulate cell growth and apoptosis.

Molecular Mechanism

The molecular mechanism of 1,4-Thiazepane involves its interaction with various biomolecules. It can bind to enzymes and proteins, leading to changes in their activity. For instance, 1,4-Thiazepane-containing compounds have been shown to inhibit specific enzymes involved in cancer cell metabolism, thereby reducing cell proliferation . Additionally, these compounds can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,4-Thiazepane can change over time. The stability and degradation of 1,4-Thiazepane are critical factors that influence its long-term effects on cellular function. Studies have shown that 1,4-Thiazepane-containing compounds can maintain their cytotoxic properties over extended periods, although their efficacy may decrease due to degradation . Long-term exposure to these compounds can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 1,4-Thiazepane vary with different dosages in animal models. At low doses, 1,4-Thiazepane-containing compounds may exhibit therapeutic effects, such as reducing tumor growth in cancer models. At high doses, these compounds can cause toxic or adverse effects, including damage to healthy tissues and organs . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

1,4-Thiazepane is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, 1,4-Thiazepane-containing compounds can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in cellular energy production . These interactions can alter the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of 1,4-Thiazepane within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of 1,4-Thiazepane-containing compounds in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the delivery and efficacy of 1,4-Thiazepane-based therapies.

Subcellular Localization

1,4-Thiazepane exhibits specific subcellular localization patterns that affect its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For instance, 1,4-Thiazepane-containing compounds may localize to the mitochondria, where they can modulate mitochondrial function and induce apoptosis . These localization patterns are essential for understanding the precise mechanisms of action of 1,4-Thiazepane.

Eigenschaften

IUPAC Name |

1,4-thiazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-2-6-3-5-7-4-1/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFUNFPIPRUQAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

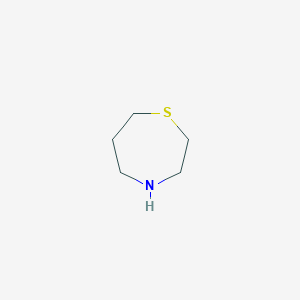

C1CNCCSC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586342 | |

| Record name | 1,4-Thiazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101184-85-4 | |

| Record name | 1,4-Thiazepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are 1,4-thiazepanes, and why are they of interest to researchers?

A1: 1,4-Thiazepanes are seven-membered heterocyclic compounds containing one sulfur atom and one nitrogen atom in their ring structure. They are considered privileged scaffolds in medicinal chemistry due to their three-dimensional character, making them attractive building blocks for developing new pharmaceuticals [, , , ].

Q2: What are some of the biological activities reported for 1,4-thiazepane derivatives?

A2: 1,4-Thiazepane derivatives have shown diverse biological activities, including anticancer activity [, ]. Specifically, 1,4-thiazepane-based curcuminoids demonstrated promising antiproliferative properties in vitro, surpassing the activity of their parent curcumin compounds []. Additionally, research identified 1,4-acylthiazepanes as a novel class of ligands for BET (bromodomain and extraterminal domain) bromodomains, which play crucial roles in gene regulation and are implicated in various diseases [].

Q3: How do researchers synthesize 1,4-thiazepane derivatives?

A3: Several synthetic approaches have been developed to access diverse 1,4-thiazepane scaffolds. One efficient method utilizes a one-pot reaction between α,β-unsaturated esters and 1,2-amino thiols, yielding 1,4-thiazepanones, which can then be further modified to obtain the desired 1,4-thiazepanes []. Another approach involves a phosphine-triggered tandem annulation reaction between Morita-Baylis-Hillman carbonates and 1,4-diheteroatom dinucleophiles, providing access to saturated 1,4-heterocycles, including 1,4-thiazepanes []. Interestingly, a novel synthesis route was discovered where β,β-disubstituted acroleins, such as citral, react with cysteine to spontaneously form hexahydro-1,4-thiazepines [].

Q4: What analytical techniques are commonly used to characterize 1,4-thiazepane derivatives?

A4: Researchers employ a combination of spectroscopic and analytical techniques to characterize 1,4-thiazepanes. Nuclear magnetic resonance (NMR) spectroscopy, including protein-observed ¹⁹F NMR, is valuable for structural elucidation and studying ligand-protein interactions [, ]. X-ray diffraction studies provide detailed information about the three-dimensional structure and absolute configuration of these compounds []. Additionally, standard analytical techniques like mass spectrometry and elemental analysis are employed to confirm molecular weight and elemental composition.

Q5: How does the structure of a 1,4-thiazepane derivative influence its biological activity?

A5: The three-dimensional structure of 1,4-thiazepanes allows for diverse substitutions and modifications, influencing their interactions with biological targets. For instance, researchers investigating 1,4-thiazepane-based curcuminoids observed that modifications on the thiazepane ring impacted their antiproliferative activity and reactive oxygen species (ROS) production []. Similarly, different substituents on 1,4-acylthiazepanes can modulate their binding affinity and selectivity towards specific BET bromodomains [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)